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Compound of Interest

Compound Name: Trimethylacetic anhydride

Cat. No.: B029199 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

pivalic anhydride (CAS No. 1538-75-6), a widely used reagent in organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development and

chemical manufacturing who utilize this compound and require a consolidated reference for its

structural characterization. This guide details its signature features in Nuclear Magnetic

Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
Pivalic anhydride, also known as trimethylacetic anhydride or 2,2-dimethylpropanoyl 2,2-

dimethylpropanoate, is a clear, colorless liquid.[1] Its structure consists of two pivaloyl groups

linked by an oxygen atom. This symmetric structure simplifies its NMR spectra, providing

distinct and easily identifiable signals.

Molecular Formula: C₁₀H₁₈O₃

Molecular Weight: 186.25 g/mol [1]

IUPAC Name: 2,2-dimethylpropanoyl 2,2-dimethylpropanoate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b029199?utm_src=pdf-interest
https://www.benchchem.com/product/b029199?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a primary tool for the structural elucidation of pivalic anhydride,

confirming the presence and environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy Data
Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically

equivalent, resulting in a single, sharp signal.

Chemical Shift (δ) Multiplicity Integration Assignment

~1.27 ppm Singlet 18H (CH₃)₃-C-

Data obtained in

CDCl₃ solvent.[2]

¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the

three unique carbon environments in the molecule.

Chemical Shift (δ) Assignment

~173 ppm Carbonyl Carbon (C=O)

~40 ppm Quaternary Carbon (-C-(CH₃)₃)

~26 ppm Methyl Carbon (-CH₃)

Data obtained in CDCl₃ solvent.

Infrared (IR) Spectroscopy
The IR spectrum of pivalic anhydride is characterized by strong absorption bands indicative of

the anhydride functional group and the aliphatic hydrocarbon structure.
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Assignment

~2978, ~2937, ~2875 Strong C-H Stretching tert-butyl groups

~1815 Strong
C=O Symmetric

Stretching
Anhydride C=O

~1765 Strong
C=O Asymmetric

Stretching
Anhydride C=O

~1480, ~1370 Medium

C-H Bending

(Asymmetric/Symmetr

ic)

tert-butyl groups

~1040 Strong C-O Stretching
Anhydride C-O-C

linkage

Data corresponds to

analysis of a neat

liquid sample.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of pivalic anhydride results in a characteristic

fragmentation pattern. The molecular ion is often weak or absent, with the spectrum dominated

by stable carbocation fragments.

Mass-to-Charge
(m/z)

Relative Intensity
Proposed
Fragment Ion

Formula of
Fragment

186 Low Molecular Ion [M]⁺ [C₁₀H₁₈O₃]⁺

85 High Pivaloyl Cation [(CH₃)₃CCO]⁺

57
Very High (Base

Peak)
tert-Butyl Cation [(CH₃)₃C]⁺[1]

41 Medium
Propargyl Cation

(rearrangement)
[C₃H₃]⁺
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Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. The following are generalized protocols for the analysis of pivalic anhydride.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of pivalic anhydride in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse sequence. Ensure a

sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse

sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g.,

2 seconds) are typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the

TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol
Sampling Method: Use the "Neat Liquid" or "Thin Film" method.

Sample Preparation: Place one drop of pure pivalic anhydride directly onto the surface of a

salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin, uniform

capillary film.[1]

Background Spectrum: Acquire a background spectrum of the empty spectrometer to

account for atmospheric H₂O and CO₂.

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample

holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion

source, often via a Gas Chromatography (GC) system for separation and purification prior to

analysis.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron, forming a positively charged

molecular ion (M⁺).

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, characteristic charged ions and neutral radicals.

Mass Analysis: Accelerate the resulting positive ions and separate them based on their

mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance

against the m/z ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the complete spectroscopic

characterization of a chemical sample like pivalic anhydride.
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General Spectroscopic Analysis Workflow

Pivalic Anhydride
(Pure Liquid Sample)

Prepare NMR Sample
(Dissolve in CDCl3)

Prepare IR Sample
(Neat Liquid Film)

Prepare MS Sample
(Inject into GC-MS)

Acquire Spectra
(1H and 13C)

Acquire Spectrum
(FTIR)

Acquire Spectrum
(EI-MS)

NMR Data
(Chemical Shifts, Multiplicity)

IR Data
(Wavenumbers, Intensity)

MS Data
(m/z Ratios, Abundance)

Correlate Data &
Elucidate Structure

Final Report

Click to download full resolution via product page

Caption: Workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Pivalic-anhydride
https://m.chemicalbook.com/SpectrumEN_1538-75-6_1HNMR.htm
https://www.benchchem.com/product/b029199#pivalic-anhydride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b029199#pivalic-anhydride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b029199#pivalic-anhydride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b029199#pivalic-anhydride-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b029199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

